1,9-Dimethylhypoxanthine
CAS No.: 20535-82-4
Cat. No.: VC1626643
Molecular Formula: C7H8N4O
Molecular Weight: 164.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 20535-82-4 |
---|---|
Molecular Formula | C7H8N4O |
Molecular Weight | 164.16 g/mol |
IUPAC Name | 1,9-dimethylpurin-6-one |
Standard InChI | InChI=1S/C7H8N4O/c1-10-3-8-5-6(10)9-4-11(2)7(5)12/h3-4H,1-2H3 |
Standard InChI Key | KIHZGMYZXVZBRG-UHFFFAOYSA-N |
SMILES | CN1C=NC2=C1N=CN(C2=O)C |
Canonical SMILES | CN1C=NC2=C1N=CN(C2=O)C |
Introduction
Chemical Structure and Properties
1,9-Dimethylhypoxanthine is a purine derivative with the molecular formula C7H8N4O and a molecular weight of 164.16 g/mol . It is classified as a methylated derivative of hypoxanthine, which itself is a naturally occurring purine base found in the body as a product of purine metabolism.
Structural Characteristics
The chemical structure of 1,9-Dimethylhypoxanthine features a purine ring system with methyl groups substituted at positions 1 and 9, and an oxygen atom at position 6. The compound is also known by its IUPAC name, 1,9-dimethylpurin-6-one .
Physical and Chemical Properties
The table below summarizes the key physical and chemical properties of 1,9-Dimethylhypoxanthine:
Property | Value |
---|---|
Molecular Formula | C7H8N4O |
Molecular Weight | 164.16 g/mol |
CAS Number | 20535-82-4 |
IUPAC Name | 1,9-dimethylpurin-6-one |
InChI | InChI=1S/C7H8N4O/c1-10-3-8-5-6(10)9-4-11(2)7(5)12/h3-4H,1-2H3 |
SMILES | CN1C=NC2=C1N=CN(C2=O)C |
Natural Occurrence
Marine Sources
One of the most notable natural sources of 1,9-Dimethylhypoxanthine is a Spongosorites species of marine sponge collected off the coast of southern Australia . This discovery, reported by Capon, Rooney, and Murray in the Journal of Natural Products, represents a significant contribution to our understanding of the natural distribution of this compound .
Isolation and Identification
The structure of 1,9-Dimethylhypoxanthine isolated from marine sponges was determined through comprehensive spectroscopic analysis . This identification process typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy to elucidate the structural features of the molecule.
Biological Activities
Cellular Interactions
Evidence indicates that 1,9-Dimethylhypoxanthine may impact cellular processes, potentially affecting proliferation and apoptosis through various pathways. These properties make it a compound of interest for researchers exploring new therapeutic approaches.
Research Applications
Scientific Investigations
1,9-Dimethylhypoxanthine is utilized in scientific research to explore its effects on biological systems. Its structural similarity to naturally occurring purines makes it valuable for studying the impact of methylation on purine activity.
Comparative Studies
The compound is often studied in the context of other methylated purine derivatives. In the comprehensive review by Fujii and Itaya, various positional isomers of dimethyladenine were analyzed, providing context for understanding the significance of methyl group positioning in purine derivatives .
Structural Comparison with Related Compounds
Relationship to Other Methylated Purines
1,9-Dimethylhypoxanthine belongs to a family of methylated purine derivatives. A closely related compound is 1,9-Dimethylxanthine (C7H8N4O2), which contains an additional oxygen atom at position 2 of the purine ring .
Comparative Analysis
The table below provides a comparison between 1,9-Dimethylhypoxanthine and 1,9-Dimethylxanthine:
Property | 1,9-Dimethylhypoxanthine | 1,9-Dimethylxanthine |
---|---|---|
Molecular Formula | C7H8N4O | C7H8N4O2 |
Molecular Weight | 164.16 g/mol | 180.16 g/mol |
IUPAC Name | 1,9-dimethylpurin-6-one | 1,9-dimethyl-3H-purine-2,6-dione |
CAS Number | 20535-82-4 | 33073-01-7 |
Current Research Directions
Current research on 1,9-Dimethylhypoxanthine appears to be primarily focused on exploring its potential biological activities and applications in pharmacology. The interaction of this compound with cellular processes suggests possible roles in drug development, although specific therapeutic applications remain under investigation.
Significance in Purine Chemistry
The study of 1,9-Dimethylhypoxanthine contributes to our broader understanding of purine chemistry and the effects of methylation on the properties and activities of purine derivatives. As noted in the review by Fujii and Itaya, adenine carries one exocyclic and four endocyclic nitrogen atoms, allowing for various substitution patterns . The study of these different substitution patterns, including those represented by 1,9-Dimethylhypoxanthine, enhances our understanding of structure-activity relationships in purine chemistry.
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